molecular formula C18H13ClO4 B4217058 3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-chlorobenzoate

3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-chlorobenzoate

Cat. No.: B4217058
M. Wt: 328.7 g/mol
InChI Key: OHBMGXRBZNSQOA-UHFFFAOYSA-N
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Description

3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-chlorobenzoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromenone core substituted with dimethyl groups and a chlorobenzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-chlorobenzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride. The reaction is carried out in dichloromethane using a slight excess of triethylamine at 20°C for 1 hour . The product is then purified and characterized using various spectroscopic techniques such as mass spectrometry, IR, UV-Vis, and NMR spectroscopy.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinones.

    Reduction: Reduction of the carbonyl group can yield dihydro derivatives.

    Substitution: The chlorobenzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromenone derivatives.

    Substitution: Substituted benzoate esters.

Scientific Research Applications

3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-chlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-chlorobenzoate involves its interaction with various molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. The compound may inhibit specific enzymes or bind to receptors, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-chlorobenzoate is unique due to the presence of both dimethyl groups and the chlorobenzoate ester. These substitutions can significantly influence its chemical reactivity and biological activity, making it distinct from other coumarin derivatives.

Properties

IUPAC Name

(3,4-dimethyl-2-oxochromen-7-yl) 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClO4/c1-10-11(2)17(20)23-16-9-14(7-8-15(10)16)22-18(21)12-3-5-13(19)6-4-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBMGXRBZNSQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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